molecular formula C6H8Br2N4O B15311488 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide

6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide

Cat. No.: B15311488
M. Wt: 311.96 g/mol
InChI Key: FJKOUHISLOJMBE-UHFFFAOYSA-N
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Description

6-Amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound featuring a fused imidazo-pyrimidinone core with an amino group at position 6 and two bromide counterions. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrobromide salt form. Its synthesis typically involves cyclization reactions of imidazoline precursors under controlled conditions, followed by recrystallization for purification .

Properties

Molecular Formula

C6H8Br2N4O

Molecular Weight

311.96 g/mol

IUPAC Name

6-amino-1H-imidazo[1,2-a]pyrimidin-5-one;dihydrobromide

InChI

InChI=1S/C6H6N4O.2BrH/c7-4-3-9-6-8-1-2-10(6)5(4)11;;/h1-3H,7H2,(H,8,9);2*1H

InChI Key

FJKOUHISLOJMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C(=CN=C2N1)N.Br.Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
6-Amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide 6-amino group; dihydrobromide salt C₆H₆Br₂N₆O High solubility in polar solvents
7-Amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one (Category D5) 7-amino group; free base C₆H₆N₆O Purity: 95%; Midine-2-carboxylic acid derivative
7-Benzyl-2,3,6,7,8,9-hexahydro-1H,5H-imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5-one (Compound 10) Benzyl group; hexahydro fused pyridine ring C₁₇H₁₈N₄O Yellow crystals; synthesized via 5h reaction in methanol
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts (e.g., 6c) Aryl substituents; quaternary nitrogen center Varies Broad-spectrum antimicrobial activity (MIC ≤4 μg/mL); cytotoxic to mammalian cells

Key Observations:

  • Position of Amino Group: The 6-amino substitution in the target compound contrasts with the 7-amino analog (Category D5), which may alter hydrogen-bonding interactions and bioavailability. Positional isomerism could influence receptor binding in biological systems .
  • Salt Form vs. Free Base: The dihydrobromide salt enhances aqueous solubility compared to the free base form of Category D5, making it more suitable for pharmaceutical formulations .

Q & A

Q. What are the recommended synthetic pathways for 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide?

Synthesis typically involves cyclization of dihydropyrimidine precursors under basic conditions. Solvents such as dimethylformamide (DMF) or acetonitrile under reflux are commonly used to optimize reaction efficiency. Purification via recrystallization or column chromatography ensures high purity, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography provides definitive confirmation of molecular conformation and crystal packing .
  • NMR spectroscopy (1H and 13C) resolves proton environments and carbon frameworks.
  • Mass spectrometry (MS) validates molecular weight and bromide incorporation .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should monitor degradation via HPLC under varied pH, temperature, and humidity. Storage in inert atmospheres (e.g., argon) at -20°C minimizes hydrolysis or oxidation, as inferred from handling protocols for brominated heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

Employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like solvent polarity, catalyst loading, and reaction time. This reduces experimental iterations while identifying critical parameters, as applied in chemical engineering optimization studies .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability tests) to cross-validate results.
  • Perform molecular docking to predict binding modes and identify false positives caused by assay-specific interference .
  • Conduct meta-analyses of existing datasets to isolate confounding variables .

Q. How can computational tools predict the compound’s biological targets?

  • Molecular docking screens against target libraries (e.g., kinases, GPCRs) to prioritize high-affinity interactions.
  • Pharmacophore modeling aligns structural features with known bioactive motifs, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives?

  • Systematic substitution : Introduce functional groups at positions 5 and 6 to probe electronic and steric effects.
  • QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity using machine learning algorithms.
  • In vitro validation : Synthesize prioritized derivatives and test against target pathways (e.g., antimicrobial, anticancer) .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data?

  • Dynamic NMR experiments (e.g., variable-temperature studies) resolve conformational flexibility that X-ray structures may not capture.
  • DFT calculations simulate spectroscopic profiles (e.g., NMR chemical shifts) to reconcile experimental and theoretical data .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to minimize resource expenditure while capturing interaction effects between variables .
  • Data Contradictions : Apply Bayesian statistics to weight conflicting data points by assay reliability and experimental rigor .

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